molecular formula C14H11FO2 B019695 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid CAS No. 5001-96-7

2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid

Cat. No.: B019695
CAS No.: 5001-96-7
M. Wt: 230.23 g/mol
InChI Key: ZLLZRKQQNGBXRD-UHFFFAOYSA-N
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Description

2-(2-Fluoro-[1,1’-biphenyl]-4-yl)acetic acid is a chemical compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a biphenyl core with a fluorine atom at the 2-position and an acetic acid moiety at the 4-position

Scientific Research Applications

2-(2-Fluoro-[1,1’-biphenyl]-4-yl)acetic acid has several scientific research applications:

    Pharmaceuticals: It is used as an intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) such as flurbiprofen.

    Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.

    Biological Studies: It serves as a probe in studying the interactions of fluorinated compounds with biological systems.

    Chemical Synthesis: It is employed as a building block in the synthesis of more complex organic molecules.

Safety and Hazards

2-(2-Fluoro-[1,1’-biphenyl]-4-yl)acetic acid is considered hazardous. It’s harmful if swallowed, causes skin irritation, and may cause respiratory irritation . It’s recommended to avoid breathing vapors, mist, or gas, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-[1,1’-biphenyl]-4-yl)acetic acid typically involves the following steps:

    Grignard Reaction: The synthesis begins with the preparation of a Grignard reagent from 2-fluorobromobenzene and magnesium in anhydrous tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the reaction.

    Coupling Reaction: The Grignard reagent is then reacted with 4-bromobenzaldehyde to form 2-fluoro-[1,1’-biphenyl]-4-carbaldehyde.

    Oxidation: The aldehyde group is oxidized to a carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.

    Acidification: The resulting carboxylic acid is then acidified to obtain 2-(2-Fluoro-[1,1’-biphenyl]-4-yl)acetic acid.

Industrial Production Methods

In an industrial setting, the production of 2-(2-Fluoro-[1,1’-biphenyl]-4-yl)acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-[1,1’-biphenyl]-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted biphenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

    Flurbiprofen: A nonsteroidal anti-inflammatory drug with similar structural features.

    Ibuprofen: Another NSAID with a similar mechanism of action but different structural properties.

    Naproxen: An NSAID with a different chemical structure but similar therapeutic effects.

Uniqueness

2-(2-Fluoro-[1,1’-biphenyl]-4-yl)acetic acid is unique due to the presence of the fluorine atom, which can enhance its metabolic stability and bioavailability. The biphenyl core also contributes to its distinct electronic and steric properties, making it a valuable intermediate in the synthesis of various pharmaceuticals and materials.

Properties

IUPAC Name

2-(3-fluoro-4-phenylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c15-13-8-10(9-14(16)17)6-7-12(13)11-4-2-1-3-5-11/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLZRKQQNGBXRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50474136
Record name 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5001-96-7
Record name 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(2-Fluoro-biphenyl-4-yl)-methanol (0.75 gm, 3.7 mmole) was dissolved in 20 ml DCM, cooled using ice/methanol, triethylamine (0.55 ml, 4.0 mmole) was added followed by methanesulfonylchloride (0.3 ml, 4.0 mmole) added drop wise over 5 minutes. The reaction was allowed to stir at room temperature till the TLC indicated consumption of the starting material (2 hrs), after completion of the reaction, the reaction mixture was washed with water, saturated NaHCO3 solution, and saturated NaCl solution, dried using Na2SO4 and evaporated to produce yellow oil, the oil produced was dissolved in 25 ml of 70% ethanol, KCN (0.4 gm, 6 mmole) was then added and it was heated under reflux overnight. Ethanol was evaporated; solid was washed with 50 ml water and filtered. The solid was dissolved in 20 ml of ethanol, then 20 ml of conc. H2SO4 was added, and was refluxed overnight; the solution was allowed to cool to room temperature, poured to 200 ml of crushed ice, the solid was collected by vacuum filtration, suspended in 25 ml of NaOH 30%, heated at reflux temperature for 24 hrs, cooled to room temperature, washed with DCM and ethyl acetate. The aqueous layer was acidified with conc. HCl, extracted with ethyl acetate, evaporated; the residue was crystallized from isopropanol-water to give white solid (0.15 gm, 18% in 3 steps) H1-NMR INOVA-500 (DMSO d6) δ 3.672 (s, 2H), 7.191-7.254 (m, 2H), 7.389-7.560 (m, 6H), 12.494 (s, 1H).
Quantity
0.75 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.55 mL
Type
reactant
Reaction Step Three
Quantity
0.3 mL
Type
reactant
Reaction Step Four
Name
Quantity
0.4 g
Type
reactant
Reaction Step Five
Quantity
25 mL
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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